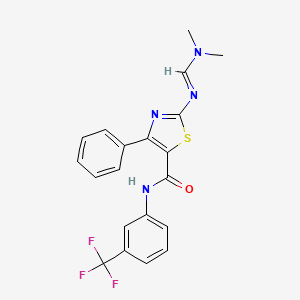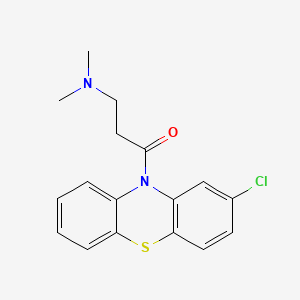![molecular formula C23H14N4O5S B11681224 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11681224.png)
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of anthracene and benzodiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves a multi-step process:
Formation of the Anthracene Derivative: The starting material, anthracene, is oxidized to form 9,10-dioxo-9,10-dihydroanthracene.
Synthesis of the Benzodiazole Derivative: The benzodiazole moiety is synthesized separately, often involving nitration and subsequent cyclization reactions.
Coupling Reaction: The anthracene and benzodiazole derivatives are then coupled through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth through disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but with an amino group instead of a nitro group.
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Contains a methyl group instead of a nitro group.
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of anthracene and benzodiazole moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic or fluorescent characteristics.
Propiedades
Fórmula molecular |
C23H14N4O5S |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-2-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H14N4O5S/c28-20(11-33-23-25-18-8-6-13(27(31)32)10-19(18)26-23)24-12-5-7-16-17(9-12)22(30)15-4-2-1-3-14(15)21(16)29/h1-10H,11H2,(H,24,28)(H,25,26) |
Clave InChI |
NNJASSVXGNYYOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-3-[(2,4-dichlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-3-oxopropanoate](/img/structure/B11681141.png)

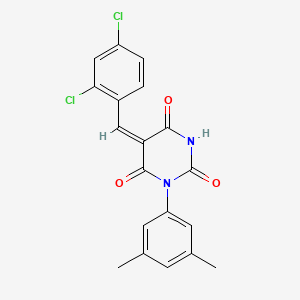
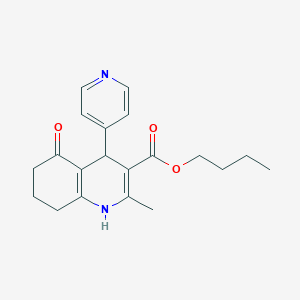
![ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11681169.png)
![(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11681173.png)
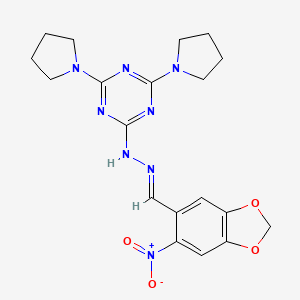
![Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11681182.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681184.png)
![3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681190.png)
![4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11681203.png)
![N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681207.png)
